molecular formula C20H13ClN2O3 B11160539 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl pyridine-4-carboxylate

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl pyridine-4-carboxylate

Cat. No.: B11160539
M. Wt: 364.8 g/mol
InChI Key: HTVCCWWEMADFET-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl pyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl pyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-aminophenol to form 4-chlorobenzyl-2-aminophenol. This intermediate is then reacted with pyridine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl pyridine-4-carboxylate is unique due to its specific combination of a benzoxazole ring, a pyridine ring, and a chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13ClN2O3

Molecular Weight

364.8 g/mol

IUPAC Name

[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] pyridine-4-carboxylate

InChI

InChI=1S/C20H13ClN2O3/c21-15-3-1-13(2-4-15)11-18-17-6-5-16(12-19(17)26-23-18)25-20(24)14-7-9-22-10-8-14/h1-10,12H,11H2

InChI Key

HTVCCWWEMADFET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4)Cl

Origin of Product

United States

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